molecular formula C19H17N3OS B231652 N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea

N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea

Cat. No. B231652
M. Wt: 335.4 g/mol
InChI Key: OIEQTLVCUORKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its diverse range of applications, particularly in the field of medicine.

Mechanism of Action

The mechanism of action of N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea involves the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the suppression of tumor growth and the induction of apoptosis, or programmed cell death. Additionally, it has been shown to have anti-inflammatory properties by inhibiting the production of certain cytokines and chemokines.
Biochemical and Physiological Effects:
N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as inhibit the production of certain cytokines and chemokines involved in inflammation. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea in lab experiments is its potent anticancer properties. It has been shown to inhibit the growth of cancer cells at low concentrations, making it a promising candidate for further study as a potential cancer treatment. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea. One potential direction is the study of its potential use as a treatment for other diseases, such as inflammatory bowel disease or rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound in humans. Finally, the development of novel derivatives of this compound may lead to the discovery of even more potent anticancer agents.

Synthesis Methods

The synthesis of N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea involves the reaction of 3-methylthiophenol with 3-chloropyridine in the presence of potassium carbonate. The resulting product is then reacted with phenyl isocyanate to obtain N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea.

Scientific Research Applications

N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, it has been studied for its potential use in the treatment of diabetes and as an anti-inflammatory agent.

properties

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

1-[6-(3-methylphenyl)sulfanylpyridin-3-yl]-3-phenylurea

InChI

InChI=1S/C19H17N3OS/c1-14-6-5-9-17(12-14)24-18-11-10-16(13-20-18)22-19(23)21-15-7-3-2-4-8-15/h2-13H,1H3,(H2,21,22,23)

InChI Key

OIEQTLVCUORKJG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)SC2=NC=C(C=C2)NC(=O)NC3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)SC2=NC=C(C=C2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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